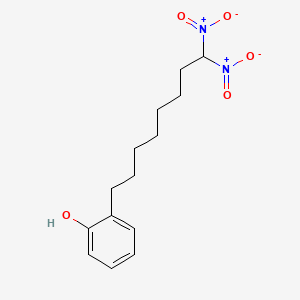
2-(8,8-Dinitrooctyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8,8-Dinitrooctyl)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound has a phenolic structure with a dinitro-substituted octyl chain. Phenolic compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(8,8-Dinitrooctyl)phenol can involve several synthetic routes. One common method is the nitration of phenol derivatives. For instance, phenol can undergo sulfonation followed by nitration to introduce nitro groups at specific positions . The reaction conditions typically involve the use of sulfuric acid and nitric acid at controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. The reaction mixture is carefully controlled to ensure the desired substitution pattern and to minimize by-products. The final product is purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: 2-(8,8-Dinitrooctyl)phenol can undergo various chemical reactions, including:
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt.
Reduction: Common reducing agents.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry: 2-(8,8-Dinitrooctyl)phenol is used as an intermediate in organic synthesis. Its reactive phenolic and nitro groups make it a valuable building block for the synthesis of more complex molecules .
Biology and Medicine: Phenolic compounds, including this compound, exhibit antimicrobial, antioxidant, and anti-inflammatory properties. These properties make them potential candidates for developing new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, phenolic compounds are used in the production of resins, plastics, and dyes. They also find applications in the formulation of pesticides and herbicides .
Mechanism of Action
The mechanism of action of 2-(8,8-Dinitrooctyl)phenol involves its interaction with biological molecules. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions . They can also modulate cell signaling pathways and gene expression, contributing to their biological effects .
Comparison with Similar Compounds
2,4-Dinitrophenol: Another nitro-substituted phenol with similar chemical properties.
4-Nitrophenol: A simpler nitro-substituted phenol with fewer nitro groups.
2,6-Dinitrophenol: A compound with nitro groups at different positions on the phenol ring.
Uniqueness: 2-(8,8-Dinitrooctyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dinitro-substituted octyl chain differentiates it from other phenolic compounds and influences its reactivity and applications .
Properties
Molecular Formula |
C14H20N2O5 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(8,8-dinitrooctyl)phenol |
InChI |
InChI=1S/C14H20N2O5/c17-13-10-7-6-9-12(13)8-4-2-1-3-5-11-14(15(18)19)16(20)21/h6-7,9-10,14,17H,1-5,8,11H2 |
InChI Key |
PFZZBYIFMFYPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCCCC([N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



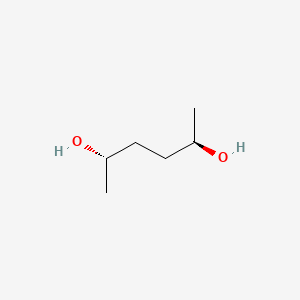
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
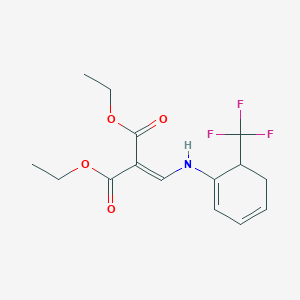
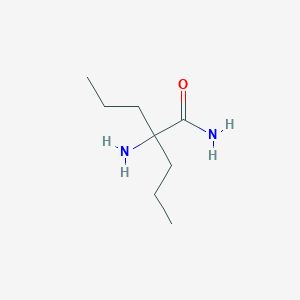
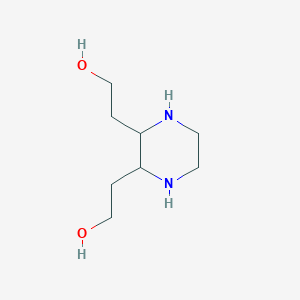
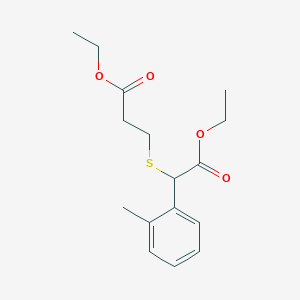

![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13821719.png)
